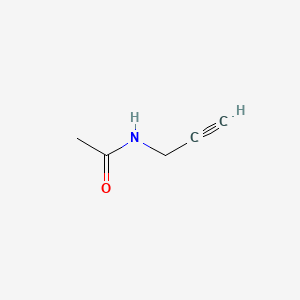

n-(prop-2-yn-1-yl)acetamide

Description

The exact mass of the compound Acetamide, N-2-propynyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOQYHOZFCWTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65881-41-6 | |

| Record name | Acetamide, N-2-propynyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(prop-2-yn-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modifications of the Propargyl Moiety:

The propargyl group is a common feature in many bioactive compounds, often acting as a pharmacophore that can interact with biological targets through various mechanisms, including covalent bond formation or specific non-covalent interactions.

The Terminal Alkyne: The terminal hydrogen of the alkyne is acidic and can participate in hydrogen bonding or act as a reactive handle for metabolic transformations. Replacing this hydrogen with other substituents can significantly impact activity. For instance, in a series of propargylamine-modified pyrimidinylthiourea derivatives designed as multifunctional agents for Alzheimer's disease, the presence of the terminal alkyne on the propargylamine (B41283) moiety was crucial for their inhibitory activity against monoamine oxidase B (MAO-B).

The Propargyl Backbone: Alterations to the three-carbon chain of the propargyl group, such as introducing substituents or changing the stereochemistry, can influence how the molecule fits into a binding pocket. In studies of propargylamine-based histone deacetylase (HDAC) inhibitors, the stereochemical configuration (R- vs. S-enantiomer) at the carbon adjacent to the nitrogen was shown to affect selectivity towards different HDAC isoforms. nih.gov

Interactive Data Table: Potential SAR of the Propargyl Moiety

| Modification to N-(prop-2-yn-1-yl)acetamide | Potential Effect on Biological Activity | Rationale based on Related Compounds |

| Replacement of terminal alkyne H with a small alkyl group | May decrease activity if the terminal H is involved in key interactions. | The terminal alkyne is often crucial for the activity of propargylamine-containing enzyme inhibitors. |

| Introduction of a methyl group on the carbon adjacent to the nitrogen | Could introduce stereocenters, potentially leading to stereoselective activity. | Chirality in propargylamine derivatives has been shown to influence selectivity for enzyme isoforms. nih.gov |

| Replacement of the alkyne with an alkene or alkane | Likely to abolish or significantly reduce activity. | The rigidity and electronic properties of the alkyne are often key to its function as a pharmacophore. |

Modifications of the Acetamide Moiety:

The acetamide (B32628) group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for interactions with many biological targets.

N-Substitutions: The hydrogen on the amide nitrogen is a key hydrogen bond donor. Replacing this hydrogen with an alkyl group would remove this capability and could introduce steric hindrance, likely altering or diminishing biological activity.

The Acetyl Group: The methyl group of the acetyl moiety is relatively small and lipophilic. Replacing it with larger or more polar groups would change the steric and electronic profile of the molecule. In SAR studies of various acetamide derivatives, modifications to the acyl group have been shown to significantly impact potency and selectivity. For example, in a series of substituted acetamide derivatives acting as butyrylcholinesterase inhibitors, increasing the number of methyl groups on an aromatic ring attached to the acetamide core was beneficial for inhibitory activity.

Interactive Data Table: Potential SAR of the Acetamide Moiety

| Modification to N-(prop-2-yn-1-yl)acetamide | Potential Effect on Biological Activity | Rationale based on Related Compounds |

| Replacement of the N-H proton with a methyl group | Likely to decrease activity due to loss of a hydrogen bond donor. | The N-H of an amide is a critical interaction point in many ligand-receptor binding events. |

| Replacement of the acetyl methyl group with a larger alkyl group | May increase or decrease activity depending on the target's binding pocket size and lipophilicity. | Steric bulk at this position can influence binding affinity. |

| Replacement of the acetyl methyl group with a polar group (e.g., -CH2OH) | Could increase water solubility and potentially introduce new hydrogen bonding interactions. | Altering the polarity of this region can impact pharmacokinetic and pharmacodynamic properties. |

Iii. Chemical Reactivity and Transformational Chemistry of N Prop 2 Yn 1 Yl Acetamide

Alkynylation Reactions of N-(prop-2-yn-1-yl)acetamide

The terminal alkyne group of this compound is the primary site for alkynylation reactions, which are fundamental processes for constructing more complex molecular architectures through the formation of new carbon-carbon bonds at the sp-hybridized carbon. Two prominent examples of such transformations are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.

Sonogashira Coupling: This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgsynarchive.com this compound is a suitable substrate for this reaction, enabling the direct attachment of the N-acetylaminomethylpropynyl group to various aromatic and vinylic systems. wikipedia.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science. libretexts.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle that activates the aryl/vinyl halide via oxidative addition, and a copper cycle that forms a copper(I) acetylide intermediate from the terminal alkyne. libretexts.org Transmetalation between these intermediates followed by reductive elimination from the palladium center yields the final coupled product and regenerates the active catalyst. wikipedia.orglibretexts.org

Cadiot-Chodkiewicz Coupling: This coupling reaction specifically forms unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne. The reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. This compound can serve as the terminal alkyne component, reacting with various 1-haloalkynes to produce conjugated diyne structures bearing the acetamide (B32628) functionality. The mechanism involves the base-mediated deprotonation of the terminal alkyne, followed by the formation of a copper(I) acetylide. Subsequent oxidative addition to the 1-haloalkyne and reductive elimination yields the 1,3-diyne product. quora.com

Nucleophilic Substitution Reactions

The amide functional group in this compound can undergo nucleophilic acyl substitution, most notably through hydrolysis under acidic or basic conditions. This reaction leads to the cleavage of the robust amide C-N bond.

Under acidic conditions, the reaction is catalyzed by protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and elimination of propargylamine (B41283) (as its ammonium (B1175870) salt) yield acetic acid. chemguide.co.uklibretexts.org

In alkaline hydrolysis, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the amide carbonyl carbon. libretexts.org This also forms a tetrahedral intermediate, which then collapses to expel the propargylamide anion. This anion subsequently deprotonates a molecule of the carboxylic acid formed, or water, to yield propargylamine and an acetate (B1210297) salt. chemguide.co.uk Heating is typically required for both acidic and basic hydrolysis to proceed at a reasonable rate. masterorganicchemistry.comchemguide.co.uk

| Reaction Type | Conditions | Products | Reference |

| Acidic Hydrolysis | Dilute acid (e.g., HCl), heat | Acetic acid and Propargylammonium salt | chemguide.co.uk, libretexts.org |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH), heat | Acetate salt and Propargylamine | chemguide.co.uk, libretexts.org |

Oxidation and Reduction Pathways

The reactivity of this compound towards oxidation and reduction is primarily dictated by its alkyne functional group. The amide group is generally stable under many of these conditions.

Reduction Pathways: The triple bond of the alkyne can be selectively reduced.

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane, yielding N-propylacetamide. The reaction proceeds through an alkene intermediate which is not typically isolated as it is rapidly reduced under these conditions. libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is commonly used for this purpose. libretexts.orgmasterorganicchemistry.com Hydrogenation of this compound in the presence of Lindlar's catalyst stereoselectively produces N-(prop-2-en-1-yl)acetamide (N-allylacetamide) with a cis or Z-configuration, as the hydrogen atoms add to the same face of the alkyne (syn-addition) on the catalyst surface. masterorganicchemistry.comyoutube.compearson.com

Oxidation Pathways: The alkyne group is susceptible to oxidative cleavage by strong oxidizing agents.

Oxidative Cleavage with Potassium Permanganate (B83412) (KMnO₄): Treatment with a hot, alkaline or acidic solution of potassium permanganate results in the cleavage of the carbon-carbon triple bond. quora.comquora.comaakash.ac.in For a terminal alkyne like this compound, this reaction breaks the entire propargyl group off, yielding a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal alkyne carbon. jove.comlibretexts.org The amide portion would be converted to N-(carboxymethyl)acetamide, which may undergo further reactions depending on the conditions.

Ozonolysis: Reaction with ozone (O₃) followed by an oxidative workup also cleaves the triple bond. iitk.ac.inbyjus.com Ozonolysis of this compound would be expected to yield N-(carboxymethyl)acetamide and carbon dioxide. aakash.ac.inchadsprep.comchemistrysteps.com

Acylation Reactions

While the amide nitrogen of this compound is generally unreactive towards further acylation under standard conditions, the most significant acylation reaction associated with this compound is its own synthesis. This compound is readily prepared via the N-acylation of its parent amine, propargylamine.

This transformation is typically achieved by treating propargylamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct, or in a suitable solvent. researchgate.net This straightforward and high-yielding reaction provides efficient access to the title compound, which serves as a key precursor for more complex molecules, particularly in the realm of click chemistry.

Click Chemistry Applications

The terminal alkyne of this compound makes it an exemplary reagent for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction represents one of the most powerful and widely used transformations in modern organic synthesis, bioconjugation, and materials science. This compound serves as the alkyne component in this powerful transformation.

The reaction is catalyzed by copper(I) ions, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, typically sodium ascorbate. The process is remarkably robust, proceeding under mild, often aqueous, conditions with high functional group tolerance and near-perfect fidelity, affording the triazole products in excellent yields.

The reaction of this compound with a diverse range of organic azides (R-N₃) under CuAAC conditions provides modular and rapid access to a library of 1-(acetamidomethyl)-1H-1,2,3-triazole derivatives. The triazole ring acts as a stable, aromatic linker connecting the acetamidomethyl moiety to any R group originating from the azide starting material. This strategy has been widely employed to synthesize novel compounds for various applications.

The table below illustrates the versatility of this reaction with representative examples.

| Alkyne Reactant | Azide Reactant (Example) | Catalyst System (Example) | Product |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |

| This compound | 2-Azido-N-phenylacetamide | Cu(OAc)₂·H₂O in [Et₃NH][OAc] | N-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |

| This compound | 1-Azido-4-methoxybenzene | CuI, N,N-dimethylethylenediamine (DMEAD) | N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |

| This compound | 3-Azido-7-hydroxycoumarin | CuSO₄, Sodium Ascorbate | N-((1-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Applications in Bioconjugation and Materials Science

The terminal alkyne functionality of this compound makes it a valuable building block for covalent bond formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govchemscene.com This reaction's high efficiency, specificity, and biocompatibility have led to its widespread adoption in both bioconjugation and materials science. rsc.orgsemanticscholar.org

In bioconjugation , molecules like this compound can be used to introduce an alkyne handle onto biomolecules. Once incorporated, this alkyne group can react with an azide-modified partner, such as a fluorescent dye, a drug molecule, or a purification tag, to form a stable triazole linkage. This strategy is employed for applications like protein labeling, biomolecular imaging, and drug delivery system development. nih.gov For instance, a probe molecule functionalized with an azide can be "clicked" onto a biological target that has been metabolically or synthetically tagged with an alkyne moiety, enabling the detection and study of biomolecular processes.

In materials science , the CuAAC reaction is a powerful tool for polymer synthesis and surface modification. semanticscholar.orgumich.edu this compound can serve as a monomer or a functionalizing agent in the creation of complex polymeric architectures. For example, it can be used to synthesize or modify polymers to create materials with tailored properties, such as advanced hydrogels, functional coatings, or dendrimers. semanticscholar.org The reaction's robustness allows for the modification of material surfaces, enabling the attachment of specific molecules to alter surface properties like hydrophilicity or to immobilize catalysts and bioactive agents. umich.edu

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly significant bioorthogonal reaction that, like CuAAC, forms a triazole ring from an azide and an alkyne. However, a critical distinction lies in the nature of the alkyne reactant. SPAAC is specifically driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. This intrinsic strain allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it exceptionally well-suited for studies within living organisms.

This compound, being a linear, terminal alkyne, lacks the ring strain necessary to undergo SPAAC. Instead, it participates in the related and foundational Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . nih.gov The CuAAC reaction, while often requiring a copper(I) catalyst, is a premier example of click chemistry and is exceptionally versatile. rsc.orgnih.gov

The mechanism involves the in-situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an azide, passing through a six-membered copper-containing ring before undergoing rearrangement and protonation to yield the final 1,4-disubstituted 1,2,3-triazole product. This reaction is highly regiospecific, exclusively producing the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-isomers. nih.gov The development of various ligands and sustainable solvent systems, such as water or glycerol, has further expanded the applicability of CuAAC by mitigating copper toxicity and improving reaction efficiency. mdpi.com

Palladium-Catalyzed Reactions

The terminal alkyne group of this compound is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Among the most important of these is the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals, natural products, and conjugated organic materials. researchgate.net

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from this compound) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in applications where copper contamination is a concern. nih.gov The applicability of this reaction to similar propargyl systems has been demonstrated, indicating its utility for this compound. researchgate.net

Table 1: Example of a Palladium-Catalyzed Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type |

| This compound | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | N-(3-arylprop-2-yn-1-yl)acetamide |

N-Deacetylation Reactions

The removal of the acetyl group from this compound, an N-deacetylation reaction, yields the corresponding primary amine, propargylamine. This transformation is a key step in synthetic pathways where the acetyl group serves as a protecting group for the amine. Several methods exist for this hydrolysis, ranging from harsh acidic or basic conditions to milder, more chemoselective approaches. etsu.edunih.gov

Acid- and Base-Catalyzed Hydrolysis: Traditional methods for amide hydrolysis involve refluxing with strong acids (e.g., hydrochloric acid) or strong bases (e.g., sodium hydroxide). etsu.edu In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. etsu.eduresearchgate.net While effective, these methods often require high temperatures and prolonged reaction times, and their lack of chemoselectivity can be detrimental to other sensitive functional groups within the molecule. researchgate.net

Mild Chemoselective Deacetylation: For substrates containing sensitive functionalities, milder reagents are preferred. One such method employs Schwartz's reagent (zirconocene hydrochloride, Cp₂Zr(H)Cl). nih.gov This organometallic reagent can reductively cleave the amide bond under neutral conditions at room temperature. rsc.org This method shows excellent chemoselectivity, tolerating many common protecting groups such as Boc, Fmoc, and Cbz, and proceeds without causing epimerization at adjacent chiral centers. rsc.org The procedure typically involves treating the N-acetyl compound with Schwartz's reagent in an anhydrous solvent like THF, followed by an aqueous workup. nih.gov

Table 2: Comparison of N-Deacetylation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Concentrated HCl or H₂SO₄ in H₂O/MeOH | Reflux, 1.5 - 11 hours | Inexpensive reagents | Harsh conditions, not chemoselective, long reaction times |

| Base Hydrolysis | NaOH or KOH in H₂O/EtOH | Reflux, several hours | Effective for robust substrates | Harsh conditions, risk of side reactions, not chemoselective |

| Schwartz's Reagent | Cp₂Zr(H)Cl | Anhydrous THF, Room Temperature, 0.5 - 3 hours nih.gov | Mild, neutral pH, rapid, highly chemoselective rsc.org | Reagent is air and moisture sensitive, higher cost |

Iv. Applications of N Prop 2 Yn 1 Yl Acetamide in Chemical Biology and Medicinal Chemistry

Role as a Thiol-Reactive Probe

A key application of this chemical scaffold is found in its iodo-derivative, 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), which functions as a potent thiol-reactive probe. nih.govnih.gov The iodoacetamide (B48618) group acts as an electrophilic "warhead" that covalently reacts with the nucleophilic thiol group of cysteine residues, while the terminal alkyne serves as a "handle" for subsequent chemical modifications via click chemistry. researchgate.netresearchgate.net

N-(prop-2-yn-1-yl)acetamide, in the form of the IPM probe, is central to a chemoproteomic platform known as Quantitative Thiol Reactivity Profiling (QTRP). nih.govresearchgate.net This technique is designed to covalently label, enrich, and quantify the reactive cysteine proteome in cells and tissues. nih.govnih.gov The QTRP method allows for a large-scale analysis of cysteine reactivity, providing insights into the functional state of proteins within a complex biological sample. researchgate.net

The general workflow of QTRP involves labeling reactive cysteines in control and treated samples (e.g., exposed to oxidative stress) with the IPM probe. nih.govresearchgate.net Following protein digestion, the alkyne handle on the modified peptides is conjugated to isotopically labeled biotin (B1667282) tags via a click chemistry reaction. researchgate.net These biotinylated peptides can then be enriched and analyzed by mass spectrometry to identify and quantify changes in cysteine reactivity across the proteome. researchgate.net

| Step | Description | Purpose |

| 1. Labeling | Proteomes from different sample conditions (e.g., control vs. treated) are reacted with the 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM) probe. | Covalent modification of reactive cysteine thiols. |

| 2. Digestion | Labeled proteins are digested into smaller peptides using an enzyme like trypsin. | To make the sample compatible with mass spectrometry analysis. |

| 3. Tagging | The alkyne-modified peptides are conjugated with isotopically distinct (light or heavy) azido-biotin tags via Cu(I)-catalyzed click chemistry. researchgate.net | To enable relative quantification and enrichment. |

| 4. Enrichment | Biotin-tagged peptides are captured and isolated using streptavidin beads. researchgate.net | To enrich for the cysteine-containing peptides of interest and reduce sample complexity. |

| 5. Analysis | The captured peptides are released and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net | To identify the modified cysteine sites and quantify the relative abundance of peptides from the different sample conditions. |

This table outlines the general workflow for the Quantitative Thiol Reactivity Profiling (QTRP) platform.

The unique reactivity of the cysteine thiol group makes it a hub for various post-translational modifications (PTMs) that regulate protein function. nih.gov Probes based on the this compound scaffold are instrumental in studying these modifications. nih.gov The iodoacetamide portion of the probe irreversibly alkylates the thiol group of cysteine, forming a stable covalent bond. researchgate.net This modification effectively "caps" the reactive cysteine, preventing its re-oxidation and allowing for its detection. nih.gov

This strategy is a cornerstone of activity-based protein profiling (ABPP), which uses reactive probes to map the functional state of enzymes and other proteins directly in native biological systems. nih.gov The alkyne handle is crucial for the second step of the analysis. It allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging, using the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netresearchgate.net This two-step approach provides versatility and sensitivity for the analysis of the cysteine-modified proteome. nih.gov

Cysteine residues are critical sensors of the cellular redox environment. nih.gov Their oxidation state can change in response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com The QTRP platform, utilizing the IPM probe, is a powerful tool for investigating these redox-dependent processes. nih.govnih.gov

By comparing the cysteine reactivity profiles of cells under normal and oxidative stress conditions (e.g., after treatment with hydrogen peroxide, H₂O₂), researchers can identify specific cysteines that are sensitive to oxidation. nih.govresearchgate.net A decrease in labeling by the IPM probe indicates that a particular cysteine has been oxidized, making it unavailable for alkylation. researchgate.net This approach has enabled the systematic, proteome-wide discovery of novel H₂O₂-sensitive cysteines, providing new insights into the mechanisms of redox signaling. researchgate.net Understanding how specific proteins respond to oxidative stress is crucial for elucidating their roles in various physiological and pathological states, including aging and neurodegenerative diseases. nih.govnih.gov

Development of Biologically Active Compounds

The acetamide (B32628) backbone, including the this compound scaffold, is a common feature in the design of various biologically active compounds. The propargyl group (containing the alkyne) is particularly valuable in medicinal chemistry for its role in covalent inhibition and for providing a "clickable" handle for synthesizing compound libraries for drug discovery.

The acetamide structure is a key component in numerous compounds investigated for their antiproliferative activities. nih.gov Various derivatives of N-(substituted phenyl)acetamide and other complex acetamides have been synthesized and evaluated against panels of human cancer cell lines. nih.govijcce.ac.ir For instance, certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have demonstrated potent activity against nasopharyngeal carcinoma cells. nih.gov Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have been identified as potential anticancer lead compounds. sid.ir

While this compound itself is not primarily cited as a direct anticancer agent, its structure provides a valuable scaffold. The terminal alkyne allows for the facile synthesis of diverse compound libraries through click chemistry, which is a powerful strategy in modern drug discovery to identify new and potent anticancer agents.

The functional groups within this compound and its derivatives are associated with mechanisms of enzyme inhibition. The iodoacetamide group, as seen in the IPM probe, is a classic irreversible inhibitor of enzymes that rely on a catalytic cysteine residue in their active site. researchgate.net The probe works by alkylating the cysteine's thiol group, forming a permanent covalent bond that inactivates the enzyme. This makes IPM and similar compounds useful for identifying and characterizing cysteine-dependent enzymes. nih.gov

Furthermore, the acetamide moiety is found in many classes of enzyme inhibitors. nih.gov The propargyl group itself is a well-known pharmacophore present in several marketed drugs that act as irreversible enzyme inhibitors, most notably inhibitors of monoamine oxidase (MAO). The reactivity of the alkyne can be harnessed to form a covalent adduct with an enzyme's active site, leading to potent and often specific inhibition.

| Enzyme Class | Relevance to this compound Scaffold | Inhibition Mechanism |

| Cysteine Proteases | The iodoacetamide derivative (IPM) is a potent inhibitor. | Covalent alkylation of the active site cysteine thiol. |

| Protein Tyrosine Phosphatases | Many contain a critical cysteine in their active site, making them targets for iodoacetamide-based probes. | Covalent alkylation of the active site cysteine thiol. |

| Monoamine Oxidases (MAOs) | The propargyl (prop-2-yn-1-yl) group is a known inhibitor scaffold. | Formation of a covalent adduct with the FAD cofactor or active site residue. |

| Kinases | Acetamide derivatives have been explored as kinase inhibitors. | Varies; often competitive inhibition in the ATP-binding pocket. |

This table summarizes enzyme classes that can be targeted by compounds containing moieties found in this compound and its derivatives.

Enzyme Inhibitors

Caspase Inhibition

While this compound itself has not been extensively profiled as a direct caspase inhibitor, its structural motifs, specifically the N-propargyl and acetamide groups, are integral to the design of potent inhibitors of caspases, a family of cysteine proteases crucial in the apoptotic pathway.

Research into isatin-based derivatives has highlighted the importance of these functional groups for inhibitory activity against caspase-3 and caspase-7. nih.govtandfonline.com In these studies, molecules were synthesized incorporating either an N-aryl acetamide or an N-prop-2-yn-1-yl moiety onto an isatin (B1672199) core. The design strategy leverages the established role of the amide moiety in potent enzyme inhibitors and the reactive nature of the propargyl group. nih.govtandfonline.com

The inhibitory activities of a series of synthesized isatin derivatives were evaluated against caspase-3 and caspase-7. The results, expressed as percentage inhibition and IC50 values, demonstrated that modifications incorporating these moieties led to compounds with significant inhibitory potential. nih.govtandfonline.com For instance, derivatives featuring a 2-(phenoxymethyl)pyrrolidine (B2688903) functionality on the isatin core were generally more active than those with a pyrrolidin-1-yl sulphonyl moiety. semanticscholar.org

Table 1: Caspase Inhibition Data for Isatin Derivatives Containing N-Aryl Acetamide Moieties

| Compound | Substitution on N-phenylacetamide | Inhibition % at 20 µg/mL (Caspase-3) | Inhibition % at 20 µg/mL (Caspase-7) |

|---|---|---|---|

| 11b | 2-F | 45 | 39 |

| 11c | 3-F | 71 | 65 |

| 11d | 4-F | 49 | 42 |

| 11e | 2-Cl | 29 | 21 |

| 11f | 3-Cl | 5 | 11 |

| 11g | 4-Cl | 25 | 30 |

Data sourced from a study on isatin based derivatives as caspase inhibitors. nih.govtandfonline.com

This research underscores the value of the this compound scaffold in the rational design of targeted enzyme inhibitors.

Alpha-Glucosidase Inhibition

The acetamide functional group is a common feature in a variety of compounds designed and evaluated for alpha-glucosidase inhibition, a key therapeutic strategy for managing type 2 diabetes. While direct studies on the alpha-glucosidase inhibitory activity of this compound are not prominent in the available literature, the broader class of acetamide derivatives has shown significant promise. For example, various novel N-arylacetamides have been synthesized and found to be potent inhibitors of the enzyme, in some cases demonstrating significantly greater efficacy than the standard drug, acarbose. The presence of the acetamide group is often considered indispensable for the inhibitory activity of these molecules.

Parasitic Lactate (B86563) Dehydrogenase (pLDH) Inhibition

Parasitic lactate dehydrogenase (pLDH) is a crucial enzyme for the energy metabolism of malaria parasites like Plasmodium falciparum and is a validated target for antimalarial drugs. The search for new pLDH inhibitors is an active area of research. Although specific studies detailing the inhibitory activity of this compound against pLDH are not available, the development of small molecule inhibitors is a key strategy. Research in this area often involves screening compound libraries to identify novel scaffolds that can effectively bind to the enzyme's active site, often competing with the NADH cofactor.

Neuroprotection

This compound belongs to the class of aliphatic propargylamines. This family of compounds is noted for its potent neuroprotective properties. nih.gov Propargylamine (B41283) derivatives are known to act as specific, irreversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). nih.gov The inhibition of MAO-B can increase dopamine levels, which is beneficial in neurodegenerative conditions like Parkinson's disease.

Beyond MAO-B inhibition, aliphatic propargylamines have demonstrated potent anti-apoptotic effects, which are crucial for neuroprotection. nih.gov The mechanism involves preventing mitochondrial permeabilization, the decline of mitochondrial membrane potential, and the subsequent activation of the caspase cascade that leads to cell death. While these neuroprotective and anti-apoptotic properties have been established for the broader class of aliphatic propargylamines, further studies are needed to characterize the specific effects of this compound itself.

Drug Development Lead Compounds

A lead compound is a chemical structure that shows promising pharmacological or biological activity and serves as the starting point for developing new drugs through chemical modifications. The structure of this compound, containing a reactive alkyne handle and a stable amide linkage, makes it a valuable fragment or starting point for such endeavors.

Its application in the synthesis of isatin-based caspase inhibitors is a clear example of its utility as a foundational structure. nih.govtandfonline.com Researchers utilized the N-propargyl and acetamide moieties as key building blocks to construct more complex molecules with specific inhibitory functions. nih.govtandfonline.com The terminal alkyne group is particularly useful as it can be readily modified using "click chemistry" reactions, allowing for the efficient assembly of diverse compound libraries for screening against various biological targets.

Fluoro-Containing Drug Precursors

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a direct precursor for the synthesis of fluoro-containing derivatives. The existence of compounds such as 2-Fluoro-N-(prop-2-yn-1-yl)acetamide demonstrates its role as a chemical intermediate in the production of fluorinated analogues. The synthesis of such compounds typically involves the reaction of this compound with a fluorinating agent, allowing for the strategic placement of fluorine atoms to modulate the compound's physicochemical and pharmacological properties.

Mechanisms of Biological Action

The biological actions of this compound and its derivatives are closely linked to its chemical structure, particularly the propargylamine moiety.

Enzyme Inhibition via Covalent Modification: The terminal alkyne of the propargyl group is a reactive functional group that can act as a mechanism-based inactivator (suicide inhibitor) for certain enzymes. For flavin-dependent enzymes like MAO-B, it is proposed that the enzyme oxidizes the propargylamine, which then forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition.

Inhibition of Cysteine Proteases: In the context of enzymes like caspases, which are cysteine proteases, the alkyne group can potentially interact with the active site cysteine residue. While the isatin-based inhibitors derived from this scaffold act competitively, the propargyl group offers a potential route for the development of irreversible covalent inhibitors. nih.govtandfonline.com

Molecular Target Interaction

The terminal alkyne group of this compound is a key feature that facilitates the study of its molecular interactions. This functional group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov This reaction allows for the covalent linkage of the this compound molecule to a binding partner that has been tagged with an azide (B81097). This strategy is often employed in activity-based protein profiling (ABPP) to identify the protein targets of small molecules.

While direct studies detailing the specific protein targets of this compound are not extensively documented in publicly available research, the propargylamide moiety is recognized as a reactive group capable of forming covalent bonds with certain amino acid residues within protein active sites. Specifically, propargyl amides have been identified as irreversible inhibitors of cysteine proteases. nih.gov The mechanism of inhibition involves the nucleophilic attack of the cysteine thiol on the alkyne, leading to a stable covalent adduct. This reactivity highlights the potential for this compound and its derivatives to be developed as covalent inhibitors for specific enzyme targets.

The general utility of the propargylamine moiety in drug discovery is well-established, with its reactivity being a key factor in the design of various therapeutic agents. nih.gov The acetamide portion of the molecule can also contribute to non-covalent interactions, such as hydrogen bonding, which can influence binding affinity and selectivity for a particular protein target. The interplay between the covalent reactivity of the alkyne and the potential for non-covalent interactions of the amide group makes this compound an interesting scaffold for the development of chemical probes and potential therapeutic leads.

Table 1: Potential Molecular Interactions of this compound

| Functional Group | Type of Interaction | Potential Target | Application |

|---|---|---|---|

| Terminal Alkyne | Covalent Adduct Formation | Cysteine Proteases | Enzyme Inhibition |

| Terminal Alkyne | Bioorthogonal Ligation (Click Chemistry) | Azide-tagged Biomolecules | Target Identification and Labeling |

| Acetamide | Hydrogen Bonding | Various Protein Residues | Non-covalent Binding |

Cellular Membrane Penetration

The ability of a small molecule to cross the cellular membrane is a critical factor for its utility as a chemical probe or a therapeutic agent targeting intracellular components. The physicochemical properties of this compound, such as its relatively small size and the presence of both a polar amide group and a nonpolar hydrocarbon backbone, suggest that it likely possesses the ability to penetrate cellular membranes.

Table 2: Physicochemical Properties Influencing Cellular Membrane Penetration

| Property | Contribution of this compound | Predicted Effect on Permeability |

|---|---|---|

| Molecular Size | Small molecular weight | Favorable for passive diffusion |

| Lipophilicity | Contains both nonpolar (alkyne, methyl) and polar (amide) groups | Moderate lipophilicity, likely compatible with membrane transit |

| Hydrogen Bonding | Amide group can act as a hydrogen bond donor and acceptor | May slightly decrease permeability compared to a non-polar analogue, but is a common feature in permeable drugs |

| Bioorthogonal Handle | Terminal alkyne | Generally well-tolerated for cellular uptake in small molecule probes |

An article on the computational and theoretical studies of this compound, as outlined in the user's request, cannot be generated at this time.

Extensive searches for specific molecular docking studies, Density Functional Theory (DFT) calculations, and Molecular Dynamics (MD) simulations focused solely on this compound did not yield sufficient detailed research findings to populate the requested sections and subsections. The available scientific literature primarily discusses other, more complex acetamide derivatives or mentions this compound in the context of chemical synthesis without providing the specific computational analyses required.

To generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, published research focusing directly on the ligand-protein interactions, binding affinity, electronic structure, reaction mechanisms, and molecular dynamics of this compound is necessary. As this specific information is not available in the public domain, fulfilling the request would not be possible without violating the core requirements of scientific accuracy and strict adherence to the specified compound.

V. Computational and Theoretical Studies of N Prop 2 Yn 1 Yl Acetamide

Structure-Activity Relationship (SAR) Studies

While specific and extensive structure-activity relationship (SAR) studies focusing solely on N-(prop-2-yn-1-yl)acetamide are not widely available in the public domain, it is possible to infer potential SAR principles by examining related compounds that feature the key structural components of this molecule: the propargyl group and the acetamide (B32628) moiety. The following analysis is based on established SAR trends for these functional groups in various biologically active molecules.

The core structure of this compound can be dissected into three primary regions for considering structural modifications: the terminal alkyne, the propargyl backbone, and the acetamide group.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For n-(prop-2-yn-1-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present: the acetyl methyl protons, the methylene protons adjacent to the nitrogen, the acetylenic proton, and the amide proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to the structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -C≡CH | ~2.2 | Triplet (t) | 1H |

| -NH- | ~6.0-8.0 | Broad Singlet (br s) | 1H |

| -CH₂- | ~4.0 | Doublet of Doublets (dd) | 2H |

| -CH₃ | ~2.0 | Singlet (s) | 3H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | ~170 |

| C ≡CH | ~80 |

| C≡C H | ~72 |

| -C H₂- | ~29 |

| -C H₃ | ~23 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (amide I) bond, the N-H bend (amide II) bond, the C≡C triple bond, and the ≡C-H bond.

Table 3: Typical IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3100 |

| ≡C-H Stretch | ~3300 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1550 |

| C≡C Stretch | ~2120 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks that can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₇NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]+ | 97.0528 |

| [M+H]+ | 98.0606 |

| [M+Na]+ | 120.0425 |

Note: Predicted values are based on the monoisotopic masses of the constituent elements.

X-ray Crystallography

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The process involves growing a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.

This diffraction pattern is recorded on a detector as the crystal is rotated. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal lattice, as described by Bragg's Law. For a compound like this compound, obtaining a suitable crystal would first involve slow evaporation of a solution, vapor diffusion, or cooling crystallization techniques. Successful data collection would yield a dataset from which the complete molecular and packing structure can be determined. However, as of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported.

Crystal Structure Elucidation

The elucidation of a crystal structure from diffraction data is a multi-step process. The collected diffraction pattern is first indexed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice. The pattern of systematic absences in the diffraction data allows for the determination of the crystal's space group. The core challenge, known as the "phase problem," is then solved using computational methods (direct methods or Patterson functions) to generate an initial electron density map.

This initial model of the structure is then refined against the experimental data. The refinement process adjusts atomic coordinates, thermal displacement parameters, and occupancy factors to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed model of the molecule's structure, including precise bond lengths, bond angles, and torsion angles. This model also reveals intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the solid state.

While the specific crystal structure of this compound is not publicly available, the table below lists the crystallographic parameters that would be determined from a successful analysis.

Table 1. Hypothetical Crystallographic Data for this compound. This table represents the type of data obtained from single-crystal X-ray analysis; specific values for the target compound are not yet determined in published literature.

| Parameter | Value | Description |

| Empirical Formula | C₅H₇NO | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 97.12 g/mol | The mass of one mole of the compound. |

| Crystal System | Not Determined | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Not Determined | The group of symmetry operations describing the crystal. |

| a (Å) | Not Determined | The length of the 'a' axis of the unit cell. |

| b (Å) | Not Determined | The length of the 'b' axis of the unit cell. |

| c (Å) | Not Determined | The length of the 'c' axis of the unit cell. |

| α (°) | Not Determined | The angle between the 'b' and 'c' axes. |

| β (°) | Not Determined | The angle between the 'a' and 'c' axes. |

| γ (°) | Not Determined | The angle between the 'a' and 'b' axes. |

| Volume (ų) | Not Determined | The volume of the unit cell. |

| Z | Not Determined | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | Not Determined | The calculated density of the crystal. |

| R-factor | Not Determined | A measure of the agreement between the crystallographic model and the data. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective technique used to monitor the progress of a chemical reaction. molport.com It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture over time. sigmaaldrich.com This method is particularly useful for determining when a reaction has reached completion, thus preventing unnecessary heating or stirring and avoiding the formation of byproducts. sigmaaldrich.com

In a typical synthesis of this compound from a starting material like propargylamine (B41283), TLC can be used to track the consumption of the amine and the appearance of the amide product. The principle relies on the differential partitioning of the compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an organic solvent or solvent mixture). ualberta.ca Propargylamine is a relatively polar molecule, while this compound is less polar due to the masking of the amine group. This difference in polarity allows for their separation on the TLC plate.

The procedure involves spotting a small amount of the initial starting material, the reaction mixture at various time intervals, and a "co-spot" (a mixture of the starting material and the reaction mixture) onto a baseline drawn on the TLC plate. sigmaaldrich.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates. The less polar compound (the product) travels further up the plate, resulting in a higher Retention Factor (Rf), while the more polar starting material remains closer to the baseline (lower Rf). khanacademy.org The spots are visualized, often using a UV lamp or a chemical stain such as potassium permanganate (B83412). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Table 2. Illustrative TLC Monitoring of the Synthesis of this compound. This table presents hypothetical data for monitoring the acetylation of propargylamine using a silica gel plate with a 1:1 Ethyl Acetate (B1210297)/Hexane eluent. Rf values are representative.

| Time Point | Propargylamine (Reactant) Lane Rf | Reaction Mixture Lane Rf Values | Co-spot Lane Rf Values | Observations |

| t = 0 min | 0.15 | 0.15 | 0.15 | Only the reactant spot is visible in all lanes. |

| t = 30 min | 0.15 | 0.15 (intense), 0.50 (faint) | 0.15, 0.50 | A new spot corresponding to the product appears. The reactant spot is still the most prominent. |

| t = 60 min | 0.15 | 0.15 (faint), 0.50 (intense) | 0.15, 0.50 | The product spot has intensified, while the reactant spot has diminished. |

| t = 90 min | 0.15 | 0.50 | 0.15, 0.50 | The reactant spot has completely disappeared from the reaction mixture lane, indicating reaction completion. |

Vii. Emerging Research Areas and Future Directions

Novel Derivatization Strategies and Functionalization

The unique structure of n-(prop-2-yn-1-yl)acetamide, containing both a reactive terminal alkyne and a modifiable amide group, presents numerous opportunities for novel derivatization and functionalization. The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further chemical elaboration. nih.govmdpi.com

Future research is likely to focus on exploiting these two functional handles in innovative ways:

Alkyne-Based Modifications: The terminal alkyne is amenable to a wide array of chemical transformations. Palladium-catalyzed reactions, such as cyclization and isomerization, can be used to generate complex heterocyclic structures like quinolines. nih.gov Gold-catalyzed reactions can produce homopropargyl alcohol intermediates. mdpi.com Furthermore, the alkyne can act as a linchpin in dual C-H functionalization and oxidative cyclization reactions to build complex annulated molecules. doi.org

Amide-Based Modifications: The amide group can be modified to alter the molecule's physicochemical properties, such as flexibility, polarity, and lipophilicity. nih.gov Strategies may involve N-acylation to produce derivatives with potentially enhanced biological activity. edgccjournal.orgsemanticscholar.org

Bifunctional Derivatization: A key area of future exploration is the simultaneous or sequential functionalization of both the alkyne and amide groups. This can lead to the creation of highly complex and diverse molecular scaffolds. An example of a simple derivative is 2-iodo-N-(prop-2-yn-1-yl)acetamide, which combines a reactive alkyl iodide with the propargyl acetamide (B32628) backbone, creating a tool for further chemical modification. nih.gov

These derivatization strategies are crucial for developing new molecules for applications in medicine, material science, and chemical biology.

Applications in Material Science

While specific applications of this compound in material science are still an emerging field, its structure suggests significant potential, primarily through its terminal alkyne group, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Future research could explore the following areas:

Polymer Synthesis: this compound can be used as a monomer or a functionalizing agent in polymer synthesis. Its incorporation into polymer chains would introduce pendant alkyne groups, which can be used for post-polymerization modification. This allows for the precise attachment of various molecules, such as bioactive compounds or fluorophores, to create functional materials.

Surface Modification: The alkyne group can be used to anchor the molecule to azide-modified surfaces, creating functionalized coatings. This could be used to alter the surface properties of materials, for instance, to improve biocompatibility or to create sensors.

Hydrogel and Network Formation: The ability of the alkyne to participate in click reactions makes it an excellent candidate for cross-linking polymer chains to form hydrogels and other network materials. The amide group can contribute to the material's properties through hydrogen bonding.

Advanced Materials: Research into aniline-based amides has explored their potential as nonlinear optical (NLO) materials, suggesting a possible research avenue for derivatives of this compound. researchgate.net Acetamide has also been investigated as a phase change material when combined with graphite (B72142) foam, indicating a potential role for acetamide derivatives in thermal energy storage. science.gov

Further Exploration of Biological Activities and Therapeutic Potential

The acetamide moiety is a common feature in many pharmaceutically active compounds, and its derivatives have been shown to possess a wide range of biological activities. nih.gov Although the specific therapeutic potential of this compound itself is not yet extensively studied, research into related acetamide derivatives provides a strong rationale for future investigations.

Emerging research could focus on synthesizing and screening libraries of this compound derivatives for various therapeutic targets. Based on studies of analogous compounds, potential activities include:

Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have demonstrated antioxidant properties by scavenging radicals and reducing reactive oxygen species (ROS) and nitric oxide (NO) production. nih.govresearchgate.net

Antibacterial Activity: Novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown significant antibacterial and antibiofilm potential, comparable to standard antibiotics. nih.gov

Anticoagulant Activity: A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potent inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org

Analgesic Activity: Studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have demonstrated significant analgesic properties in various pain models without impairing motor coordination. researchgate.net

Antiproliferative Activity: Acetamide derivatives bearing quinolin-2(1H)-one structures have been synthesized and shown to have antiproliferative effects against human cancer cell lines. researchgate.net

Neurological Activity: N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide have been investigated for their potential to interact with GABA-ergic and glutamatergic systems, which are important targets for nootropic drugs. edgccjournal.orgsemanticscholar.org

| Acetamide Derivative Class | Observed Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 2-Phenylacetamide Derivatives | Antioxidant, Anti-inflammatory nih.govresearchgate.net | Oxidative Stress, Inflammation |

| 2-Mercaptobenzothiazole Acetamides | Antibacterial, Antibiofilm nih.gov | Infectious Diseases |

| N-Phenyl-2-(phenyl-amino) Acetamides | Factor VIIa Inhibition ijper.org | Thrombosis, Coagulation Disorders |

| N-(Benzothiazol-2-yl) Acetamides | Analgesic researchgate.net | Pain Management |

| Quinolin-2(1H)-one Acetamides | Antiproliferative researchgate.net | Oncology |

| N-acyl 2-(2-oxopyrolidin-1-yl) Acetamides | GABA-ergic/Glutamatergic Activity edgccjournal.orgsemanticscholar.org | Neurological Disorders |

Integration with Advanced Chemo-Proteomic Platforms

One of the most promising future directions for this compound is its use as a chemical probe in advanced chemo-proteomic platforms, particularly in Activity-Based Protein Profiling (ABPP). nih.gov ABPP is a powerful technology that uses small-molecule probes to assess the functional state of enzymes directly in complex biological systems. nih.govmdpi.com

The integration of this compound into ABPP would leverage its terminal alkyne as a bioorthogonal handle. chemscene.com The general strategy involves a two-step process:

Probe Design and Labeling: A derivative of this compound is first designed to include a reactive group that will covalently bind to the active site of a target enzyme or protein family. This creates an "activity-based probe" (ABP). This probe is introduced to a proteome (e.g., cell lysate or intact cells), where it selectively labels active proteins.

Bioorthogonal Tagging and Analysis: After labeling, a reporter tag (such as a fluorophore or biotin) containing an azide (B81097) group is attached to the probe's alkyne handle via the CuAAC click reaction. This two-step approach is advantageous because it allows the initial protein labeling to occur with a small, minimally perturbing probe. scispace.com Biotin-tagged proteins can then be enriched and identified using mass spectrometry, allowing for a global and quantitative analysis of enzyme activity. nih.gov

Future research will likely involve designing and synthesizing novel ABPs based on the this compound scaffold to target specific enzyme classes and to explore their roles in health and disease.

Green Chemistry Approaches in Synthesis

Traditional methods for amide bond formation often rely on stoichiometric activating agents that generate significant chemical waste, presenting environmental and economic challenges. ucl.ac.uk Future research on the synthesis of this compound and its derivatives will increasingly focus on the adoption of green chemistry principles to develop more sustainable and efficient processes.

Key green chemistry approaches that could be applied include:

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can be used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method avoids harsh reagents and can produce high yields with simple purification. nih.gov

Catalytic Oxidative Amidation: The use of recyclable nanocatalysts, such as cobalt ferrite (B1171679) (CoFe2O4) nanoparticles, can facilitate the synthesis of amides from more readily available starting materials under milder conditions. rsc.org

Solvent-Free Synthesis: Methods involving the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid can produce amides rapidly without the need for any solvent, significantly reducing waste. researchgate.net

Electrosynthesis: Electrochemical methods offer a clean alternative to traditional reagents for synthesizing amides. rsc.org These reactions can be performed under mild conditions and often have a lower environmental impact. rsc.org

By focusing on these sustainable methodologies, the synthesis of this compound can be made more environmentally friendly, aligning with the broader goals of green chemistry.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(prop-2-yn-1-yl)acetamide derivatives?

Methodological Answer:

A common approach involves coupling propargylamine with acylating agents (e.g., 2-iodoacetic acid) using carbodiimide-based reagents like EDCI and catalytic DMAP in dichloromethane. For example, 2-iodo-N-(prop-2-yn-1-yl)acetamide was synthesized with 5% yield under these conditions . Key considerations:

- Reagent stoichiometry: Equimolar ratios of acid, amine, and coupling agent.

- Purification: Flash column chromatography (e.g., 40% ethyl acetate/pentane) is critical due to low yields.

- Troubleshooting: Low yields may arise from side reactions (e.g., alkyne oxidation); inert atmospheres or lower temperatures may mitigate this.

Basic: How can researchers characterize this compound and its derivatives?

Methodological Answer:

Characterization typically employs:

- NMR spectroscopy: To confirm acetylation (e.g., acetamide carbonyl signal at ~170 ppm in NMR) and propargyl proton signals (~2.2 ppm for terminal alkyne protons in NMR).

- Mass spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns (e.g., CHINO requires precise mass matching) .

- X-ray crystallography: For structural elucidation, SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Advanced: How can computational methods aid in designing this compound-based bioactive compounds?

Methodological Answer:

Computational strategies include:

- Docking studies: To predict binding affinities of derivatives (e.g., NLRP3 inflammasome inhibitors) with target proteins .

- QSAR modeling: Correlating structural features (e.g., substituents on the acetamide or alkyne) with biological activity.

- DFT calculations: To assess electronic properties (e.g., alkyne reactivity) and optimize synthetic pathways .

Example: Derivatives with sulfonamide or thiophene groups showed enhanced bioactivity in inflammasome inhibition studies .

Advanced: What strategies address low yields in this compound synthesis?

Methodological Answer:

Low yields (e.g., 5% in iodinated derivatives) may result from:

- Competing side reactions: Propargylamine’s alkyne group can undergo undesired oxidation or polymerization. Mitigation: Use radical scavengers (e.g., BHT) or lower temperatures.

- Purification challenges: Hydrophilic byproducts may co-elute. Solution: Optimize chromatography gradients or employ alternative solvents (e.g., hexane/EtOAc).

- Alternative coupling reagents: Replace EDCI with HATU or DMT-MM for improved efficiency .

Advanced: How is structural analysis performed for crystalline this compound derivatives?

Methodological Answer:

The SHELX program suite is standard for crystallographic refinement:

Data collection: Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture).

Structure solution: SHELXD or SHELXT for phase determination .

Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Example: Twinned or high-resolution macromolecular data can be processed using SHELXPRO for macromolecular interfaces .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

- Alkyne functionalization: Introducing sulfonamide groups (e.g., N-(prop-2-yn-1-yl)sulfamoyl) enhances target selectivity in NLRP3 inhibitors .

- Heterocyclic appendages: Pyridine or thiophene rings improve solubility and binding affinity .

- Bioisosteric replacement: Replacing iodine with trifluoromethyl groups in 2-iodo derivatives reduces toxicity while retaining activity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to volatile solvents (e.g., dichloromethane).

- Waste disposal: Halogenated byproducts (e.g., iodinated derivatives) require specialized disposal protocols .

Advanced: How can researchers resolve contradictions in reported biological data for this compound derivatives?

Methodological Answer:

- Reproducibility checks: Validate assay conditions (e.g., cell lines, inhibitor concentrations) .

- Metabolic stability tests: Use liver microsomes to assess compound degradation.

- Orthogonal assays: Confirm NLRP3 inhibition via IL-1β ELISA and caspase-1 activity assays .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (210–254 nm).

- TLC: Silica gel plates developed in ethyl acetate/hexane (R ~0.3–0.5).

- Elemental analysis: Validate C, H, N percentages within 0.4% of theoretical values .

Advanced: What role does this compound play in high-throughput screening (HTS) pipelines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.